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Compound of Interest

Compound Name: 1-Piperonylpiperazine

Cat. No.: B118981 Get Quote

An In-depth Technical Guide to 1-Piperonylpiperazine: Chemical Properties and Structure

Introduction
1-Piperonylpiperazine, also known as 1-(3,4-methylenedioxybenzyl)piperazine (MDPP), is an

organic compound featuring a piperazine ring substituted with a piperonyl group.[1] It serves as

a crucial building block in organic synthesis, particularly in the development of pharmaceuticals

and agrochemicals.[2][3] Its versatile chemical structure allows for a wide range of applications,

including its use as a precursor in the synthesis of psychoactive agents, anti-Parkinsonian

drugs like Piribedil, and compounds with anti-inflammatory and neuroprotective properties.[2][4]

[5] This guide provides a comprehensive overview of the chemical structure, properties,

synthesis, and analytical methodologies related to 1-piperonylpiperazine.

Chemical Structure
1-Piperonylpiperazine is characterized by a piperazine core, which is a six-membered ring

containing two nitrogen atoms at opposite positions, attached to a benzodioxole methyl group

(piperonyl group).[1] The piperazine ring typically adopts a chair conformation.[5]

Table 1: Structural Identifiers for 1-Piperonylpiperazine
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Identifier Value

IUPAC Name 1-(1,3-benzodioxol-5-ylmethyl)piperazine[6]

Synonyms
1-[(1,3-Benzodioxol-5-yl)methyl]piperazine, 1-

(3,4-Methylenedioxybenzyl)piperazine[2][7]

CAS Number 32231-06-4[8][9]

SMILES C1CN(CCN1)CC2=CC3=C(C=C2)OCO3[6][10]

InChI

1S/C12H16N2O2/c1-2-11-12(16-9-15-11)7-

10(1)8-14-5-3-13-4-6-14/h1-2,7,13H,3-6,8-

9H2[6][10]

InChIKey NBOOZXVYXHATOW-UHFFFAOYSA-N[1][6]

Chemical and Physical Properties
The compound is typically a white to yellow or yellowish-brown crystalline solid.[8][9] Its

properties make it moderately soluble in organic solvents and slightly soluble in water.[1]

Table 2: Physicochemical Properties of 1-Piperonylpiperazine

Property Value

Molecular Formula C₁₂H₁₆N₂O₂[1][7][9]

Molecular Weight 220.27 g/mol [2][6][7][9]

Appearance
White to yellow or yellow-brownish crystalline

solid[2][8][9]

Melting Point 36-46 °C[2][8][10]

Boiling Point 147-149 °C at 2 mmHg[2][8][9]

Solubility
Slightly soluble in water; Soluble in Methanol

and Ethanol[1]

Flash Point 113 °C (235.4 °F) - closed cup

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/1-Piperonylpiperazine
https://www.chemimpex.com/products/43334
https://www.scbt.com/p/1-piperonylpiperazine-32231-06-4
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3675894.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB3675894_EN.htm
https://pubchem.ncbi.nlm.nih.gov/compound/1-Piperonylpiperazine
https://www.sigmaaldrich.com/JP/ja/product/aldrich/224952
https://pubchem.ncbi.nlm.nih.gov/compound/1-Piperonylpiperazine
https://www.sigmaaldrich.com/JP/ja/product/aldrich/224952
https://cymitquimica.com/cas/32231-06-4/
https://pubchem.ncbi.nlm.nih.gov/compound/1-Piperonylpiperazine
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3675894.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB3675894_EN.htm
https://cymitquimica.com/cas/32231-06-4/
https://www.benchchem.com/product/b118981?utm_src=pdf-body
https://cymitquimica.com/cas/32231-06-4/
https://www.scbt.com/p/1-piperonylpiperazine-32231-06-4
https://m.chemicalbook.com/ProductChemicalPropertiesCB3675894_EN.htm
https://www.chemimpex.com/products/43334
https://pubchem.ncbi.nlm.nih.gov/compound/1-Piperonylpiperazine
https://www.scbt.com/p/1-piperonylpiperazine-32231-06-4
https://m.chemicalbook.com/ProductChemicalPropertiesCB3675894_EN.htm
https://www.chemimpex.com/products/43334
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3675894.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB3675894_EN.htm
https://www.chemimpex.com/products/43334
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3675894.htm
https://www.sigmaaldrich.com/JP/ja/product/aldrich/224952
https://www.chemimpex.com/products/43334
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3675894.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB3675894_EN.htm
https://cymitquimica.com/cas/32231-06-4/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118981?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis Protocols
1-Piperonylpiperazine can be synthesized through several routes. The two most common

methods are reductive amination and nucleophilic substitution.[4]

Method 1: Reductive Amination
This method involves the reaction of piperonal (3,4-methylenedioxybenzaldehyde) with

piperazine in the presence of a reducing agent, such as sodium triacetoxyborohydride (STAB).

This one-pot reaction is efficient and yields a high-purity product.[4]

Experimental Protocol:

Dissolve piperonal (1.0 equivalent) and piperazine (1.2 equivalents) in a suitable solvent like

tetrahydrofuran (THF).

Stir the mixture at room temperature.

Slowly add sodium triacetoxyborohydride (STAB) (1.5 equivalents) to the mixture.

Continue stirring at 25°C for approximately 24 hours until the reaction is complete (monitored

by TLC or GC).

Quench the reaction by adding a saturated solution of sodium bicarbonate.

Extract the aqueous layer with an organic solvent such as ethyl acetate.

Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

The resulting crude product can be purified by column chromatography or recrystallization to

yield 1-piperonylpiperazine (typically 65-82% yield).[4]

Method 2: Nucleophilic Substitution
This alternative route involves the alkylation of piperazine with 3,4-methylenedioxybenzyl

chloride. This process requires a base to neutralize the HCl byproduct formed during the

reaction.[4]
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Experimental Protocol:

Suspend piperazine (2.0 equivalents) in a solvent like acetonitrile or dimethylformamide

(DMF).

Add a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).

Cool the mixture to 0-5°C.

Add 3,4-methylenedioxybenzyl chloride (1.1 equivalents) dropwise to the suspension.

After the addition is complete, warm the reaction mixture to 50-60°C and stir for 8-12 hours.

[4]

After the reaction is complete, cool the mixture and filter to remove inorganic salts.

Extract the product with a solvent like chloroform and wash with water.

Dry the organic layer and concentrate it to obtain the crude product, which can be purified by

crystallization from ethanol (typically 60-68% yield).[4]
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Synthesis Workflows
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Caption: Comparative workflows for the synthesis of 1-Piperonylpiperazine.
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Analytical Methodologies
Standard analytical techniques are employed to confirm the identity and purity of 1-
piperonylpiperazine. These include Gas Chromatography-Mass Spectrometry (GC-MS) and

High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used for the separation and identification of volatile compounds. The mass spectrum

of 1-piperonylpiperazine shows characteristic fragmentation patterns that confirm its

structure.[6]

General Experimental Protocol:

Sample Preparation: Dissolve approximately 1 mg of the sample in a suitable volatile solvent

like acetonitrile or methanol.[11] The solution is then filtered through a 0.2 µm filter.[11]

GC Conditions:

Column: A non-polar or semi-polar capillary column (e.g., Zebron ZB-SemiVolatiles, 30 m

x 0.25 mm, 0.25 µm film thickness) is typically used.[11]

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[11]

Injector: Splitless mode at 250°C.[11]

Oven Program: An initial temperature of 75°C, held for 1 minute, then ramped to 320°C.

[11]

MS Conditions:

Ionization: Electron Ionization (EI) at 70 eV.[11]

Source Temperature: 230°C.[11]

Scan Range: m/z 40-500.

High-Performance Liquid Chromatography (HPLC-UV)
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HPLC with UV detection is a robust method for quantifying piperazine and its derivatives,

especially for purity analysis. For compounds like piperazine that lack a strong chromophore, a

derivatization step is often required.[12]

General Experimental Protocol for Derivatized Analysis:

Derivatization: React the sample with a derivatizing agent like 4-chloro-7-nitrobenzofuran

(NBD-Cl) to form a UV-active product.[12]

Sample Preparation: Dissolve the derivatized sample in the mobile phase or a compatible

solvent.

HPLC Conditions:

Column: A reverse-phase column (e.g., Chiralpak IC, 250 x 4.6 mm, 5 µm) is commonly

used.[12]

Mobile Phase: A mixture of acetonitrile, methanol, and diethylamine (e.g., 90:10:0.1 v/v/v).

[12]

Flow Rate: 1.0 mL/min.[12]

Detection: UV detection at a wavelength appropriate for the derivative (e.g., 340 nm for

the NBD derivative).[12]

Column Temperature: 35°C.[12]

Pharmacological Activity and Signaling Pathways
1-Piperonylpiperazine is a psychoactive compound with diverse biological activities.[4] It is a

known precursor for various pharmaceuticals and has been studied for its neuroprotective and

anti-inflammatory potential.[2][4]

Neuroprotective Effects
Research has shown that 1-piperonylpiperazine can mitigate the neurotoxicity induced by

3,4-methylenedioxymethamphetamine (MDMA).[4] Co-administration of 1-piperonylpiperazine
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attenuates the reduction in serotonergic parameters in the brain caused by MDMA, suggesting

a protective role within neurotransmitter systems.[4][10]

Anti-inflammatory Properties
1-Piperonylpiperazine is a key intermediate in the synthesis of hybrid compounds with

significant anti-inflammatory effects. For instance, acetyl-caffeic acid-1-piperonylpiperazine
(HBU-47), synthesized from 1-piperonylpiperazine and caffeic acid, has been shown to inhibit

the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[4]

This indicates its potential in modulating inflammatory pathways.

Receptor Affinity
The 3,4-methylenedioxybenzyl group in 1-piperonylpiperazine contributes to a high affinity for

sigma-1 receptors. This binding is a critical aspect of its potential use in developing imaging

probes and therapeutics targeting these receptors.[4] Its derivatives have also been noted for

their α-adrenergic antagonist properties.[5]
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Biological Activity of 1-Piperonylpiperazine & Derivatives
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Caption: Signaling pathways influenced by 1-Piperonylpiperazine and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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